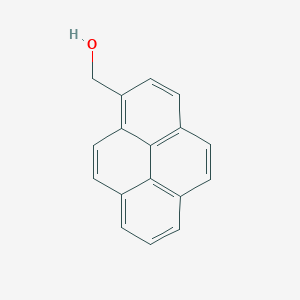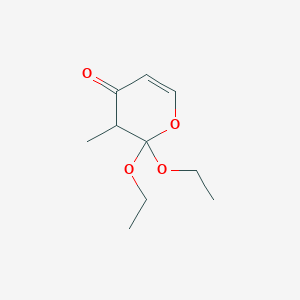
2,2-diethoxy-3-methyl-3H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diethoxy-3-methyl-3H-pyran-4-one, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public.
作用机制
DEET works by blocking the receptors on an insect's antennae that detect chemicals, such as carbon dioxide and lactic acid, that are emitted by humans and other animals. When an insect is unable to detect these chemicals, it is less likely to bite or sting.
生化和生理效应
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to locate and recognize a host, as well as its ability to feed and reproduce. DEET has also been shown to affect the activity of certain enzymes in insects, which can lead to their death.
实验室实验的优点和局限性
DEET is a highly effective insect repellent that is widely used in laboratory experiments. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public. However, DEET has some limitations for laboratory experiments. For example, it can be difficult to control the concentration of DEET in the air, which can affect the behavior of insects. Additionally, some insects may be resistant to DEET, which can make it less effective in certain situations.
未来方向
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the biochemical and physiological effects of DEET on insects, which can lead to a better understanding of how it works and how it can be improved. Finally, there is a need for more research on the environmental impact of DEET, particularly on its effects on non-target organisms.
合成方法
DEET is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-methyl-3-penten-2-one with ethyl magnesium bromide to form 3-methyl-3-penten-2-ol. This compound is then reacted with acetic anhydride to form 2,2-diethoxy-3-methyl-3-penten-1-ol. Finally, this compound is oxidized with chromic acid to form DEET.
科学研究应用
DEET is widely used in scientific research as an insect repellent. It is used to protect researchers from insect bites while they are working in the field. DEET is also used in laboratory experiments to study the behavior of insects and the effectiveness of other insect repellents.
属性
CAS 编号 |
106727-51-9 |
|---|---|
产品名称 |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3 |
InChI 键 |
IZCZFCKSEDEVMD-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
规范 SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
同义词 |
4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
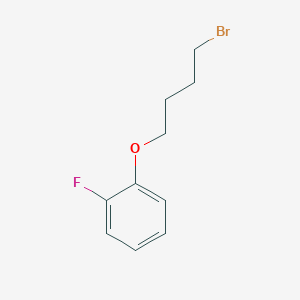
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
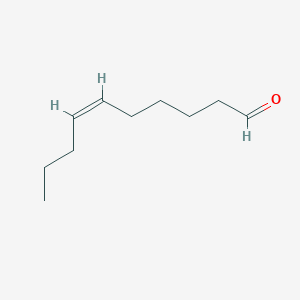
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
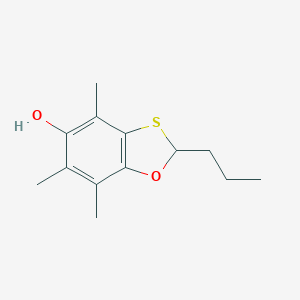
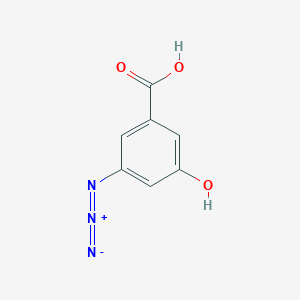
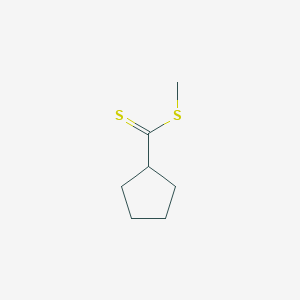
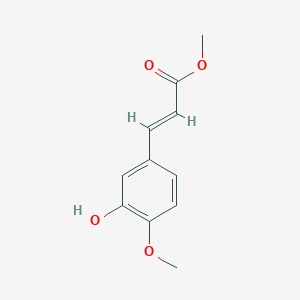
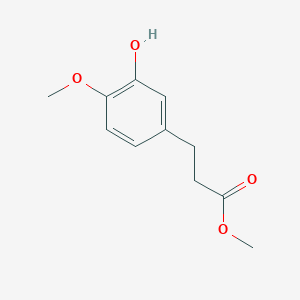
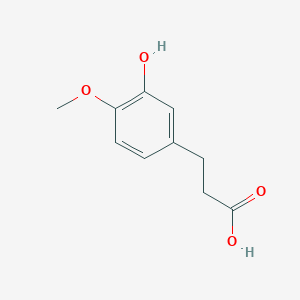
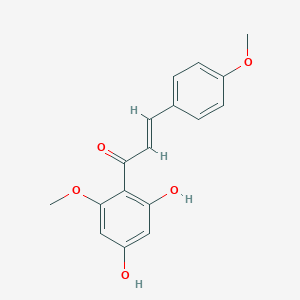
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
